molecular formula C5H12Cl2N4O B2355378 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride CAS No. 1989671-86-4

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride

Cat. No.: B2355378
CAS No.: 1989671-86-4
M. Wt: 215.08
InChI Key: DGASLTKIUHBZHX-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 4-Methyl-4H-1,2,4-triazole . Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring. They are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, triazoles are generally synthesized through the reaction of azides and alkynes, a process known as Huisgen cycloaddition . Another common method involves the reaction of thiosemicarbazides with α,β-unsaturated carbonyl compounds .


Chemical Reactions Analysis

Triazoles can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Biological Activity

  • Microwave-Assisted Synthesis and Antifungal Activities : A study by Haggam (2021) explored the microwave-assisted synthesis of derivatives of this compound, focusing on their antifungal activities. The novel derivatives exhibited significant results against various microorganisms, comparing favorably with standard drugs (Haggam, 2021).

  • Antimicrobial Activities of Derivatives : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from various primary amines. These compounds were tested for their antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).

  • Synthesis and Investigation of Antimicrobial Activities : In another study, Demirbaş et al. (2009) synthesized new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives. The antimicrobial activity study revealed good activity against a variety of microorganisms (Demirbaş et al., 2009).

Chemical Synthesis and Characterization

  • Synthesis of Novel Heterocyclic Compounds : Demirbaş et al. (2010) also worked on synthesizing new biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties. They were able to show good antimicrobial activities in their compounds compared with ampicillin (Demirbaş et al., 2010).

  • Synthesis of Compounds with Lipase and α-Glucosidase Inhibition : Bekircan et al. (2015) synthesized compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigated their lipase and α-glucosidase inhibition. Some compounds showed significant anti-lipase and anti-α-glucosidase activity (Bekircan, Ülker, & Menteşe, 2015).

  • Structural Studies of Triazole Derivatives : Structural and spectroscopic studies of various triazole derivatives were conducted by Şahin et al. (2014), offering insights into the molecular structures and interactions (Şahin et al., 2014).

Biological and Pharmacological Studies

  • Antileishmanial Activity and Theoretical Calculations : Süleymanoğlu et al. (2017) conducted a theoretical study using Density Functional Theory (DFT) on 4-amino-1,2,4-triazole derivatives and tested them for antileishmanial activity. One derivative showed remarkable activity against Leishmania infantum promastigots (Süleymanoğlu et al., 2017).

  • Synthesis and Pharmacological Study of Thiazolidinones and Mannich Bases : Dave et al. (2007) synthesized and evaluated the antimicrobial and antitubercular activities of thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole (Dave et al., 2007).

Safety and Hazards

While the safety and hazards of this specific compound are not known, care should be taken when handling any chemical compound. Some triazoles can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

Triazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on synthesizing new triazole derivatives and studying their potential applications in medicine and other fields .

Properties

IUPAC Name

2-amino-2-(4-methyl-1,2,4-triazol-3-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.2ClH/c1-9-3-7-8-5(9)4(6)2-10;;/h3-4,10H,2,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGASLTKIUHBZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-86-4
Record name 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride
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